molecular formula C10H17NO3 B13248916 (5-{[(2-Ethoxyethyl)amino]methyl}furan-2-yl)methanol

(5-{[(2-Ethoxyethyl)amino]methyl}furan-2-yl)methanol

Cat. No.: B13248916
M. Wt: 199.25 g/mol
InChI Key: QTCSKGGWTQFKFQ-UHFFFAOYSA-N
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Description

(5-{[(2-Ethoxyethyl)amino]methyl}furan-2-yl)methanol is a furan-derived compound featuring a hydroxymethyl group at the 2-position of the furan ring and a (2-ethoxyethyl)amino substituent at the 5-position. This structure combines the aromatic furan scaffold with a polar ethoxyethylamine side chain, which may enhance solubility and biological interactions. For example, highlights a related two-step reductive amination method for synthesizing N-substituted 5-(hydroxymethyl)furfuryl amines, achieving yields up to 98% .

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

[5-[(2-ethoxyethylamino)methyl]furan-2-yl]methanol

InChI

InChI=1S/C10H17NO3/c1-2-13-6-5-11-7-9-3-4-10(8-12)14-9/h3-4,11-12H,2,5-8H2,1H3

InChI Key

QTCSKGGWTQFKFQ-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=CC=C(O1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-{[(2-Ethoxyethyl)amino]methyl}furan-2-yl)methanol typically involves the reaction of furan derivatives with ethoxyethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(5-{[(2-Ethoxyethyl)amino]methyl}furan-2-yl)methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield furan-2-carboxylic acid, while reduction can produce furan-2-ylmethanol .

Scientific Research Applications

(5-{[(2-Ethoxyethyl)amino]methyl}furan-2-yl)methanol, also known by its CAS No. 1343913-58-5, is a chemical compound with potential applications in scientific research .

Chemical Properties

  • Molecular Formula: C10H17NO3C_{10}H_{17}NO_3
  • Molecular Weight: 199.25

Availability
This compound is available for purchase from chemical suppliers, though it may be temporarily out of stock . Some suppliers offer a special discount for online orders and provide options for shipping from China, the USA, Hyderabad (India), Delhi (India), or Germany .

Potential Applications

While specific applications of (5-{[(2-Ethoxyethyl)amino]methyl}furan-2-yl)methanol are not detailed in the provided search results, the presence of furan and methanol moieties suggests potential uses in various chemical syntheses and material science applications . Furan derivatives are used in creating complex molecules . Aminomethylfurans are employed in various applications, but the search results do not specify which .

Related Research

Research has been done on:

  • Heterocyclic Amines: Studies have explored the bioavailability and bioreactivity of heterocyclic amines, including their potential carcinogenic effects and interactions with DNA .
  • Magnetic Resonance Imaging (MRI): Magnetic resonance imaging can evaluate tissue injury caused by intramuscular injections . Diffusion magnetic resonance imaging can also characterize white matter in the brain and detect therapeutic effects of treatments for ischemia in diabetic rats .
  • hP2Y2R Antagonists: This compound may be relevant in the development of non-nucleotide hP2Y2R antagonists .

Mechanism of Action

The mechanism of action of (5-{[(2-Ethoxyethyl)amino]methyl}furan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in the substituents on the amino group or furan ring. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity:

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent(s) Molecular Formula Key Properties/Activities Synthesis Method Reference
(5-[(Dimethylamino)methyl]furan-2-yl)methanol Dimethylamino C₉H₁₅NO₂ - Molecular weight: 185.22 g/mol
- Used in pharmaceuticals (e.g., ranitidine impurity)
- Higher hydrophilicity due to dimethylamino group
Reductive amination of furfural derivatives
(5-{[(2-methylprop-2-en-1-yl)amino]methyl}furan-2-yl)methanol 2-methylprop-2-en-1-yl C₁₀H₁₅NO₂ - Molecular weight: 181.23 g/mol
- Potential monomer for polymer synthesis
- Limited solubility data
One-pot reductive amination (similar to )
(5-((Benzylamino)methyl)furan-2-yl)methanol Benzylamino C₁₃H₁₅NO₂ - Molecular weight: 217.26 g/mol
- Antimicrobial activity (e.g., against S. aureus)
- Synthesized via NaBH₄ reduction of chalcones
Chalcone reduction ()
Compound 47 (anticancer agent) 2-(Hydroxymethyl)-4H-furo[3,2-b]indol-4-yl C₁₆H₁₄N₂O₃ - IC₅₀ < 1 µM in NCI-60 cancer cell lines Multi-step indole-furan coupling
(5-{[(3-Fluorophenyl)methyl]amino}methyl)furan-2-yl)methanol 3-Fluorophenylmethyl C₁₃H₁₄FNO₂ - Affinity for 5-HT₆ and 5-HT₂ₐ receptors
- Procognitive effects in vivo
Reductive amination with fluorinated aldehydes

Key Observations :

Synthetic Flexibility: The target compound’s ethoxyethyl group likely requires a reductive amination step similar to , which employs methanol as a solvent and achieves high yields (up to 98%) for N-substituted analogs .

Physicochemical Properties: The ethoxyethyl group may improve solubility in polar solvents compared to dimethylamino (hydrophilic) or benzylamino (lipophilic) analogs . Molecular weight (~223 g/mol for the target compound) would be higher than dimethylamino analogs but lower than indole-furan hybrids like Compound 47 .

Biological Activity: Aminoalkyl furans (e.g., ’s 5-HT receptor ligands) demonstrate substituent-dependent receptor selectivity. The ethoxyethyl group’s ether linkage could enhance blood-brain barrier penetration compared to bulkier groups .

Biological Activity

The compound (5-{[(2-Ethoxyethyl)amino]methyl}furan-2-yl)methanol, a furan derivative, has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial and anticancer properties, supported by various studies and data.

Chemical Structure

The chemical structure of (5-{[(2-Ethoxyethyl)amino]methyl}furan-2-yl)methanol can be represented as follows:

C10H15NO3\text{C}_{10}\text{H}_{15}\text{N}\text{O}_3

Antibacterial Activity

Furan derivatives have been extensively studied for their antibacterial properties. The compound has shown promise against various bacterial strains. A comparative analysis of similar furan compounds indicates that modifications to the furan ring can significantly enhance antibacterial efficacy.

CompoundBacterial StrainMIC (µg/mL)
(5-{[(2-Ethoxyethyl)amino]methyl}furan-2-yl)methanolStaphylococcus aureus250
Methyl-5-(hydroxymethyl)-2-furan carboxylateE. coli64
N-(3-amino-2,4-dimethoxy phenyl)-5-((N-methyl phenyl sulfonamido)methyl) furan-2-carboxamideStaphylococcus aureus32

The Minimum Inhibitory Concentration (MIC) for (5-{[(2-Ethoxyethyl)amino]methyl}furan-2-yl)methanol is reported at 250 µg/mL against Staphylococcus aureus, suggesting moderate antibacterial activity compared to other derivatives .

Anticancer Activity

Furan derivatives are also recognized for their anticancer properties. Studies have demonstrated that certain furan-based compounds possess cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µg/mL)
(5-{[(2-Ethoxyethyl)amino]methyl}furan-2-yl)methanolHeLa62.37
Thiosemicarbazone derivativeHuTu8013.36
Mucobromic acid derivativeLNCaP34.84

The IC50 value of 62.37 µg/mL against the HeLa cell line indicates significant potential for further development as an anticancer agent .

The biological activity of (5-{[(2-Ethoxyethyl)amino]methyl}furan-2-yl)methanol is believed to stem from its ability to interact with cellular targets, disrupting essential biological processes in bacteria and cancer cells. The presence of the furan ring is crucial as it facilitates electron delocalization, enhancing reactivity with biological molecules.

Case Studies

  • Antibacterial Efficacy : A study conducted on the antibacterial effects of various furan derivatives revealed that modifications, such as the addition of ethoxyethyl groups, could significantly enhance activity against Gram-positive bacteria like Staphylococcus aureus.
  • Cytotoxicity Assessment : In vitro studies on the cytotoxic effects of different furan derivatives showed that those with amino substitutions exhibited higher potency against cancer cell lines, indicating a structure-activity relationship that merits further exploration.

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